molecular formula C10H15NO B8458107 10-Oxodec-8-enenitrile CAS No. 55500-52-2

10-Oxodec-8-enenitrile

Cat. No.: B8458107
CAS No.: 55500-52-2
M. Wt: 165.23 g/mol
InChI Key: UXGKUOQEWVLCND-UHFFFAOYSA-N
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Description

10-Oxodec-8-enenitrile is a nitrile-containing organic compound characterized by a 10-carbon chain with an oxo (keto) group at position 10 and an alkene (C=C) bond at position 6. Its molecular formula is C₁₀H₁₃NO, combining functional groups that confer reactivity for applications in organic synthesis, pharmaceuticals, or material science. The nitrile group (-CN) enhances polarity and stability, while the conjugated alkene and ketone groups may facilitate cyclization or electrophilic reactions.

Properties

CAS No.

55500-52-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

10-oxodec-8-enenitrile

InChI

InChI=1S/C10H15NO/c11-9-7-5-3-1-2-4-6-8-10-12/h6,8,10H,1-5,7H2

InChI Key

UXGKUOQEWVLCND-UHFFFAOYSA-N

Canonical SMILES

C(CCCC#N)CCC=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on 10-Oxodec-8-enenitrile. However, comparisons can be drawn to compounds with shared functional groups (nitriles, alkenes, ketones) or chain lengths. Below is a structured analysis:

Functional Group Analogues

Compound Functional Groups Key Properties/Reactivity (From Evidence) Relevance to this compound
Octanoic Acid Carboxylic acid (-COOH) High polarity, acidity (pKa ~4.9) Contrasts nitrile’s stability and lower acidity.
1-Octanethiol Thiol (-SH) Nucleophilic, odor-intensive Nitriles lack sulfur but share nucleophilic potential.
Octanol Alcohol (-OH) Hydrophilic, used in solvents Nitriles offer stronger dipole interactions.
Endrin Organochlorine, epoxide High toxicity, environmental persistence Highlights nitriles’ lower environmental risk.

Structural Analogues

  • 8-Dimethanonaphthalene Derivatives (e.g., Endrin): Polycyclic structures with epoxide and chlorine substituents . Unlike this compound’s linear chain, these exhibit rigid, fused rings, influencing bioavailability and reactivity.
  • Octafluoroisobutene: Fluorinated alkene with extreme toxicity . Contrasts with this compound’s non-fluorinated, ketone-containing structure.

Reactivity Trends

  • Nitrile Group : Nitriles (e.g., acrylonitrile analogs) undergo hydrolysis to carboxylic acids or reduction to amines . This compound’s ketone and alkene may enable tandem reactions (e.g., Michael additions).

Research Findings and Data Gaps

Key Inferences

  • Solubility : Likely low water solubility (similar to nitriles like benzonitrile) but soluble in organic solvents.
  • Thermal Stability : Nitriles generally decompose above 200°C, but ketone conjugation may alter stability.
  • Toxicity: Less acute toxicity than organochlorines (e.g., Endrin ) but may require handling precautions.

Unresolved Questions

  • No synthesis, spectral data (NMR, IR), or thermodynamic properties (melting point, boiling point) are available in the provided evidence.
  • Biological activity (e.g., enzyme inhibition) remains speculative.

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